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Cat. No.: B1150415 Get Quote

For: Researchers, scientists, and drug development professionals

Abstract
Firsocostat (GS-0976, ND-630) is a potent, liver-directed, allosteric inhibitor of both acetyl-CoA

carboxylase 1 (ACC1) and ACC2, enzymes pivotal to de novo lipogenesis (DNL) and fatty acid

oxidation. The clinically investigated compound is the (R)-enantiomer, identified by the CAS

number 1434635-54-7.[1][2][3][4] This document provides a detailed technical overview of the

less active (S)-enantiomer of Firsocostat. It includes a summary of its mechanism of action,

comparative biological activity, and detailed experimental protocols relevant to its study. While

a unique CAS number for the S-enantiomer is not publicly registered, its characteristics are

discussed in the context of its more active counterpart.

Introduction
Acetyl-CoA carboxylase (ACC) is a critical regulatory enzyme in lipid metabolism. It exists in

two isoforms: ACC1, located in the cytosol, which catalyzes the initial step of fatty acid

synthesis, and ACC2, found on the mitochondrial membrane, which regulates fatty acid β-

oxidation.[5][6][7] The inhibition of both isoforms presents a promising therapeutic strategy for

metabolic diseases such as non-alcoholic steatohepatitis (NASH). Firsocostat, the (R)-

enantiomer, has demonstrated significant reductions in hepatic steatosis and markers of liver

fibrosis in clinical trials.[6][7][8] The S-enantiomer is known to be the less active of the two

stereoisomers. This guide provides available technical information on this specific enantiomer.
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While Firsocostat is chemically defined as the (R)-enantiomer, a distinct CAS number for its S-

enantiomer is not available in public databases. It is typically referred to as "Firsocostat S-

enantiomer" or "ND-630 S-enantiomer" in chemical catalogs.

Identifier Information

Compound Name Firsocostat S-enantiomer

Synonyms ND-630 S-enantiomer, GS-0976 S-enantiomer

Firsocostat (R-enantiomer) CAS Number 1434635-54-7[1][2][3][4]

Firsocostat S-enantiomer CAS Number Not publicly available

Molecular Formula C₂₈H₃₁N₃O₈S

Molar Mass 569.63 g/mol

IUPAC Name (Firsocostat)

2-[1-[(2R)-2-(2-methoxyphenyl)-2-(oxan-4-

yloxy)ethyl]-5-methyl-6-(1,3-oxazol-2-yl)-2,4-

dioxothieno[2,3-d]pyrimidin-3-yl]-2-

methylpropanoic acid[4]

Mechanism of Action and Signaling Pathway
Firsocostat and its S-enantiomer act as allosteric inhibitors of ACC. They bind to the biotin

carboxylase (BC) domain of the enzyme, a site distinct from the catalytic carboxyltransferase

(CT) domain. This binding event prevents the dimerization of ACC, which is essential for its

enzymatic activity.[6][9][10] The inhibition of ACC leads to two primary downstream effects: a

reduction in the cytosolic production of malonyl-CoA, thereby inhibiting de novo lipogenesis,

and a decrease in mitochondrial malonyl-CoA, which disinhibits carnitine palmitoyltransferase 1

(CPT1), leading to an increase in fatty acid oxidation.
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Firsocostat's Mechanism of Action on ACC

Quantitative Data
While extensive quantitative data is available for Firsocostat (the R-enantiomer), specific

inhibitory concentrations (IC₅₀) for the S-enantiomer are not detailed in peer-reviewed

literature. It is consistently referred to as the "less active" enantiomer. For comparative

purposes, the IC₅₀ values for Firsocostat are provided below.

Compound Target IC₅₀ (nM)

Firsocostat (R-enantiomer) Human ACC1 2.1 ± 0.2[3][11]

Firsocostat (R-enantiomer) Human ACC2 6.1 ± 0.8[3][11]

Firsocostat S-enantiomer Human ACC1 Data not available

Firsocostat S-enantiomer Human ACC2 Data not available

Experimental Protocols
In Vitro ACC Inhibition Assay (ADP-Glo™ Format)
This protocol is designed to determine the IC₅₀ of test compounds against recombinant human

ACC1 and ACC2 by measuring the amount of ADP produced in the enzymatic reaction.
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Materials:

Recombinant human ACC1 or ACC2 (e.g., BPS Bioscience)

ADP-Glo™ Kinase Assay Kit (Promega)

5x ACC Assay Buffer

ATP (500 µM)

Acetyl-CoA (2 mM)

Sodium Bicarbonate (1 M)

Test compounds (Firsocostat enantiomers) dissolved in DMSO

384-well white assay plates

Luminometer plate reader

Procedure:

Reagent Preparation:

Thaw all reagents on ice.

Prepare 1x ACC Assay Buffer by diluting the 5x stock with sterile distilled water.

Prepare a master mix for the reaction containing 1x ACC Assay Buffer, ATP, Acetyl-CoA,

and Sodium Bicarbonate.

Compound Plating:

Create a serial dilution of the test compounds in DMSO.

Add 0.5 µL of the compound dilutions or DMSO (vehicle control) to the wells of the 384-

well plate.

Enzyme Reaction:
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Add 4.5 µL of assay buffer containing the ACC enzyme to each well.

Add 5.0 µL of the substrate master mix to initiate the reaction.

Incubate the plate at room temperature for 30-40 minutes.

ADP Detection:

Add 10 µL of ADP-Glo™ Reagent to each well to stop the enzymatic reaction and deplete

the remaining ATP.

Incubate for 40 minutes at room temperature.

Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP.

Incubate for another 40 minutes at room temperature.

Data Acquisition:

Measure the luminescence of each well using a plate reader.

Calculate the percentage of inhibition for each compound concentration relative to the

vehicle control and determine the IC₅₀ values by fitting the data to a dose-response curve.
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Workflow for ACC Inhibition Assay
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Cellular De Novo Lipogenesis Assay
This protocol measures the rate of new fatty acid synthesis in HepG2 cells by quantifying the

incorporation of radiolabeled acetate.

Materials:

HepG2 cells

Cell culture medium (e.g., EMEM with 10% FBS)

[¹⁴C]-acetate

Test compounds (Firsocostat enantiomers)

PBS (Phosphate-Buffered Saline)

Cell lysis buffer

Scintillation cocktail

Scintillation counter

Procedure:

Cell Culture and Treatment:

Seed HepG2 cells in 96-well plates and allow them to adhere and grow to a suitable

confluency.

Treat the cells with various concentrations of the Firsocostat enantiomers or vehicle

(DMSO) for a predetermined period (e.g., 24 hours).

Radiolabeling:

Add [¹⁴C]-acetate to the culture medium of each well and incubate for 2-4 hours to allow

for its incorporation into newly synthesized fatty acids.

Cell Lysis and Lipid Extraction:
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Remove the labeling medium and wash the cells with cold PBS.

Lyse the cells and extract the total lipids using an appropriate solvent system (e.g.,

hexane:isopropanol).

Quantification:

Add a scintillation cocktail to the lipid extracts.

Measure the radioactivity (counts per minute, CPM) using a scintillation counter.

Data Analysis:

Normalize the CPM values to the total protein concentration in each well.

Calculate the percentage of inhibition of DNL for each compound concentration and

determine the EC₅₀ values.

In Vivo Model: Diet-Induced Obesity in Rats
This protocol describes the induction of obesity in rats through a high-fat diet, a common model

for evaluating the efficacy of compounds like Firsocostat.

Materials:

Male Sprague-Dawley or Wistar rats

Standard chow diet (approx. 10% kcal from fat)

High-fat diet (HFD; 45-60% kcal from fat)

Test compounds (Firsocostat enantiomers) formulated for oral gavage

Metabolic cages for monitoring food intake and activity

Equipment for blood collection and analysis

Procedure:
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Acclimation and Grouping:

Acclimate the rats to the housing conditions for at least one week.

Randomly assign rats to different groups (e.g., control on standard diet, HFD + vehicle,

HFD + test compound).

Obesity Induction:

Feed the HFD groups a high-fat diet for a period of 8-12 weeks to induce obesity and

related metabolic changes. The control group remains on the standard diet.[1][12][13]

Monitor body weight and food intake regularly.

Treatment:

After the induction period, begin daily administration of the Firsocostat enantiomers or

vehicle via oral gavage for a specified duration (e.g., 4 weeks).

Monitoring and Endpoint Analysis:

Continue to monitor body weight, food intake, and other relevant parameters (e.g., glucose

tolerance tests).

At the end of the study, collect blood and tissues (e.g., liver, adipose tissue) for

biochemical and histological analysis (e.g., measurement of liver triglycerides, gene

expression analysis).
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Workflow for In Vivo Diet-Induced Obesity Model
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Conclusion
The S-enantiomer of Firsocostat is characterized as the less active stereoisomer of this potent

dual ACC inhibitor. While a specific CAS number and detailed quantitative inhibitory data are

not readily available in the public domain, its study is crucial for a comprehensive

understanding of the structure-activity relationship of this class of compounds. The provided

experimental protocols offer a framework for researchers to investigate its biological effects and

comparative pharmacology relative to the clinically relevant (R)-enantiomer, Firsocostat.

Further research into the specific activity and pharmacokinetic properties of the S-enantiomer

would be beneficial to the scientific community.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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